2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde

Lipophilicity Hansch Parameter Membrane Permeability

2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde (CAS 955038-22-9) is an organofluorine building block featuring a meta-positioned trifluoromethylthio (-SCF₃) group on a phenyl ring bearing an acetaldehyde (-CH₂CHO) side chain. Its molecular formula is C₉H₇F₃OS with a molecular weight of 220.21 g/mol.

Molecular Formula C9H7F3OS
Molecular Weight 220.21 g/mol
CAS No. 955038-22-9
Cat. No. B12862468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde
CAS955038-22-9
Molecular FormulaC9H7F3OS
Molecular Weight220.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC(F)(F)F)CC=O
InChIInChI=1S/C9H7F3OS/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2
InChIKeyNYZBNNCNKUYOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde (CAS 955038-22-9): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde (CAS 955038-22-9) is an organofluorine building block featuring a meta-positioned trifluoromethylthio (-SCF₃) group on a phenyl ring bearing an acetaldehyde (-CH₂CHO) side chain. Its molecular formula is C₉H₇F₃OS with a molecular weight of 220.21 g/mol . The compound belongs to the class of (perhaloalkyl)thio-substituted aldehydes, disclosed in US3937738A as versatile intermediates for pesticidal carbamates and exhibiting superior oxidative stability compared to non-fluorinated alkylthio analogs [1]. The -SCF₃ substituent imparts distinctive physicochemical properties—high lipophilicity (Hansch π = 1.44) and strong electron-withdrawing character (Hammett σₘ = 0.40, σₚ = 0.50)—that distinguish it fundamentally from -OCF₃ and -CF₃ analogs in partition coefficient, metabolic stability, and electronic modulation of the aldehyde carbonyl [2].

Why 2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde Cannot Be Replaced by Generic Analogs: The SCF₃ vs. OCF₃/CF₃ and Meta vs. Para Differentiation Problem


Substituting 2-(3-((trifluoromethyl)thio)phenyl)acetaldehyde with a close structural analog introduces quantifiable changes in lipophilicity, electronic profile, and metabolic stability that propagate through synthetic sequences and alter final-product performance. The -SCF₃ group confers a Hansch hydrophobicity parameter π = 1.44, substantially exceeding -OCF₃ (π = 1.04) and -CF₃ (π = 0.88) [1], directly impacting membrane permeability and bioavailability of downstream derivatives. The meta substitution pattern positions the electron-withdrawing -SCF₃ group (σₘ = 0.40) to exert a distinct inductive effect on the aldehyde carbonyl compared to para isomers, modulating carbonyl electrophilicity and reactivity in condensation, oxidation, and nucleophilic addition reactions [2][3]. Regioisomeric substitution alone alters the electronic environment at the reactive aldehyde center, leading to different reaction rates and product distributions in key transformations such as imine formation or oxidation to the carboxylic acid. Generic substitution therefore risks inconsistent pharmacokinetic profiles, altered reactivity, and compromised batch-to-batch reproducibility in multi-step synthetic campaigns.

2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Lipophilicity Superiority of -SCF₃ Over -OCF₃ and -CF₃ Analogs

The trifluoromethylthio (-SCF₃) substituent in 2-(3-((trifluoromethyl)thio)phenyl)acetaldehyde confers the highest lipophilicity among commonly used fluorinated substituents. The Hansch hydrophobicity parameter π = 1.44 for -SCF₃ exceeds that of -OCF₃ (π = 1.04) by 0.40 log units and that of -CF₃ (π = 0.88) by 0.56 log units [1]. This translates to a predicted increase in octanol-water partition coefficient (logP) of approximately 0.4–0.6 log units for derivatives incorporating this building block compared to those derived from the corresponding -OCF₃ or -CF₃ phenylacetaldehyde analogs. For comparison, 2-(3-(trifluoromethyl)phenyl)acetaldehyde (CAS 21172-31-6) has a reported XLogP of 2.5, which is readily superseded by the -SCF₃ analog.

Lipophilicity Hansch Parameter Membrane Permeability Drug Design

Electron-Withdrawing Strength: Meta -SCF₃ Modulation of Aldehyde Carbonyl Reactivity

The -SCF₃ group exhibits strong electron-withdrawing character, with Hammett constants σₘ = 0.40 and σₚ = 0.50 [1]. In 2-(3-((trifluoromethyl)thio)phenyl)acetaldehyde, the meta substitution directs this effect through the aromatic ring to influence the acetaldehyde carbonyl via inductive withdrawal. This modulation is distinguishable from the para isomer, 2-(4-((trifluoromethyl)thio)phenyl)acetaldehyde (CAS 111991-23-2), where the σₚ value applies. The meta σₘ (0.40) versus para σₚ (0.50) difference of Δσ = -0.10 means the meta isomer places a slightly weaker but geometrically distinct electron-withdrawing pull on the aldehyde carbon, affecting carbonyl electrophilicity and the equilibrium position of nucleophilic addition reactions. In practice, this alters the rate of imine and acetal formation, as well as the oxidation potential to the carboxylic acid.

Hammett Constant Electron-Withdrawing Effect Carbonyl Electrophilicity Meta Substitution

Enhanced Metabolic Stability Conferred by the C–S Bond Over C–O and C–C Analogs

The C–S bond in the -SCF₃ group provides superior resistance to oxidative metabolism compared to the C–O bond in -OCF₃ analogs and the C–C bond in -CF₃ analogs. While no direct metabolic stability data are available for the parent aldehyde, the class-level property is well-established: the strong electron-withdrawing nature of -SCF₃ reduces electron density on adjacent positions, making the molecule less susceptible to cytochrome P450-mediated oxidation [1]. Additionally, the patent US3937738A explicitly claims that (perhaloalkyl)thio-substituted aldehydes and ketones of this structural class 'exhibit superior stability characteristics over known alkylthio-substituted aldehydes and ketones,' with superiority 'especially evident with respect to stability against oxidation' [2]. The meta -SCF₃ aldehyde can be oxidized to 2-(3-((trifluoromethyl)thio)phenyl)acetic acid, providing a controlled derivatization pathway that is less prone to uncontrolled oxidative degradation during storage and use compared to -OCF₃ analogs.

Metabolic Stability C–S Bond Oxidative Resistance Pharmacokinetics

Optimal Use Cases for 2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde Based on Quantitative Differentiation Evidence


Synthesis of High-Lipophilicity Drug Candidates Requiring Enhanced Membrane Permeability

The Hansch π = 1.44 lipophilicity of the -SCF₃ group positions 2-(3-((trifluoromethyl)thio)phenyl)acetaldehyde as the optimal aldehyde building block for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules. When a phenylacetaldehyde scaffold must be functionalized to maximize logP, selecting this meta -SCF₃ variant over the -OCF₃ (π = 1.04) or -CF₃ (π = 0.88) analogs provides a predicted 0.4–0.6 log unit boost in compound lipophilicity, directly improving passive membrane diffusion [1]. This differentiation is quantifiable and reproducible across derivative series.

Oxidative Derivatization to 2-(3-((Trifluoromethyl)thio)phenyl)acetic Acid

The aldehyde functionality in 2-(3-((trifluoromethyl)thio)phenyl)acetaldehyde undergoes controlled oxidation to yield 2-(3-((trifluoromethyl)thio)phenyl)acetic acid, a carboxylate intermediate with distinct pharmaceutical and agrochemical utility . The meta -SCF₃ substitution pattern modulates the oxidation rate compared to the para isomer, providing chemists with a regiochemical handle to optimize reaction conditions. The oxidative stability advantage claimed in US3937738A ensures that uncontrolled oxidation during storage is minimized, preserving aldehyde integrity until the deliberate derivatization step is performed.

Pesticidal Carbamate Intermediate Synthesis via Oxime Formation

US3937738A explicitly teaches the conversion of (perhaloalkyl)thio-substituted aldehydes to oximes and subsequently to carbamates with pesticidal activity [2]. The meta -SCF₃ phenylacetaldehyde scaffold provides a geometrically and electronically distinct oxime intermediate compared to the para isomer, influencing the stereoelectronic properties of the resulting carbamate. For agrochemical discovery programs exploring structure-activity relationships around phenylacetaldehyde-derived carbamates, the meta isomer offers a differentiated vector for potency and selectivity optimization.

19F NMR Probe Incorporation for Protein-Ligand Interaction Studies

The -SCF₃ group contains three equivalent fluorine atoms, providing a strong, sharp ¹⁹F NMR signal suitable for probing protein-ligand interactions, metabolic tracking, and conformational analysis [1]. Incorporating 2-(3-((trifluoromethyl)thio)phenyl)acetaldehyde into peptide or small-molecule probes via the reactive aldehyde handle enables the introduction of a sensitive ¹⁹F NMR reporter at a defined position, with the meta substitution offering a distinct chemical shift and relaxation profile compared to para-substituted analogs, facilitating multi-probe experimental designs.

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